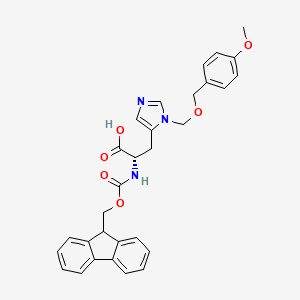
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide is an organic compound that features a complex structure with a thiophene ring, a naphthalene ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the alkylation of thiophene with 2-bromo-2-methylpropane under basic conditions to form 2-methyl-2-(thiophen-3-yl)propane.
Acylation Reaction: The intermediate is then subjected to Friedel-Crafts acylation with naphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved can vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both a thiophene and a naphthalene ring, which can impart distinct chemical and biological properties compared to similar compounds with different aromatic rings.
Propiedades
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NOS/c1-20(2,17-10-11-23-13-17)14-21-19(22)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,12,14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFMKKHGASMDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(diethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B2876244.png)

![3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2876251.png)


![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)
![N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876257.png)
![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2876258.png)
![methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-3-phenylpropanoate](/img/structure/B2876260.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)
![2-(benzylamino)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propanoic acid](/img/structure/B2876262.png)
